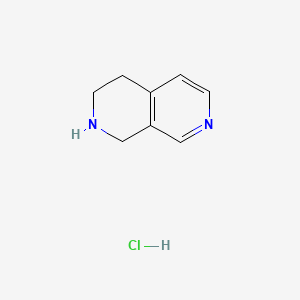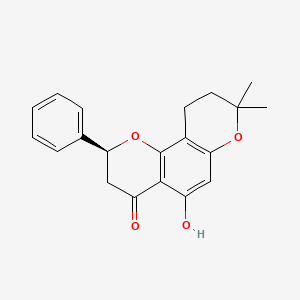
2-Bromo-N-cyclopropyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-cyclopropyl-4-nitroaniline is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of aniline, featuring a bromine atom at the second position, a nitro group at the fourth position, and a cyclopropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the para position relative to the amino group.
Bromination: The nitroaniline compound is then subjected to bromination, introducing a bromine atom at the ortho position relative to the amino group.
Cyclopropylation: Finally, the amino group is reacted with cyclopropylamine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine and nitro groups influence the reactivity and orientation of the reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Reduction of the nitro group: 2-Bromo-N-cyclopropyl-4-aminoaniline.
Substitution of the bromine atom: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-N-cyclopropyl-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound may be used in studies investigating the effects of brominated and nitro-substituted anilines on biological systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-cyclopropyl-4-nitroaniline involves its interaction with molecular targets in biological systems. The nitro group is an electron-withdrawing group, which can influence the compound’s reactivity and interaction with enzymes or receptors. The bromine atom and cyclopropyl group also contribute to the compound’s overall electronic properties and steric effects, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Bromo-4-nitroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
4-Bromo-2-nitroaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Chloro-N-cyclopropyl-4-nitroaniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: 2-Bromo-N-cyclopropyl-4-nitroaniline is unique due to the presence of the cyclopropyl group, which introduces significant steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of steric hindrance and electronic properties in various chemical and biological contexts.
Propiedades
IUPAC Name |
2-bromo-N-cyclopropyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGRVSODPHUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681427 |
Source


|
| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250973-55-7 |
Source


|
| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B597623.png)




![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)

![4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol](/img/structure/B597639.png)


